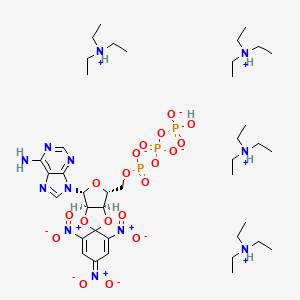
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate monolithium trisodium salt
Overview
Description
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt: It is particularly effective against P2X1, P2X3, and heteromeric P2X2/3 receptors . This compound is widely used in scientific research due to its potent inhibitory effects on ATP-induced currents in cells expressing these receptors .
Preparation Methods
The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt involves the trinitrophenylation of adenosine triphosphate (ATP). The reaction typically requires the use of trinitrobenzene sulfonic acid (TNBS) as the nitrating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective nitration of the ATP molecule . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Substitution: The trinitrophenyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The phosphate groups can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively antagonizing P2X receptors. It inhibits ATP-induced currents in cells expressing P2X1, P2X3, and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9, and 7 nM, respectively . The molecular targets include the P2X receptor subtypes, and the pathways involved are related to purinergic signaling, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt is unique due to its high selectivity and potency as a P2X receptor antagonist. Similar compounds include:
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-diphosphate (TNP-ADP): Another trinitrophenylated nucleotide with similar antagonistic properties but lower potency.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-monophosphate (TNP-AMP): A monophosphate derivative with reduced selectivity and potency compared to TNP-ATP.
These similar compounds highlight the unique properties of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine-5’-triphosphate tetra (triethylammonium) salt in terms of its high affinity and selectivity for P2X receptors.
Properties
IUPAC Name |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37);4*4-6H2,1-3H3/q-1;;;;/p+1/t7-,11-,12-,15-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNRUFLZVGKOU-NRBYJGOSSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77N12O19P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















